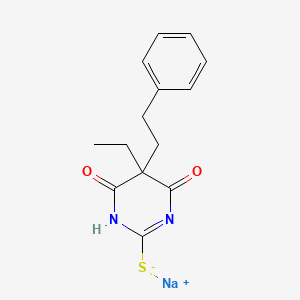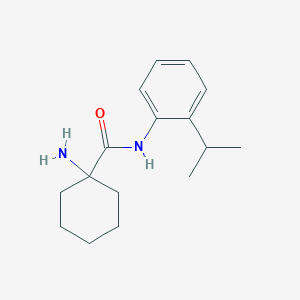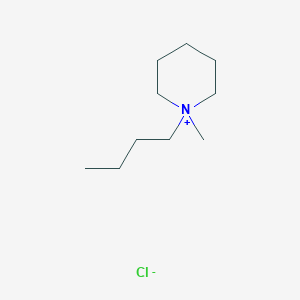
Tetra-n-butylphosphonium laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-n-butylphosphonium laurate is a chemical compound with the molecular formula C28H59O2P. It is an ionic liquid composed of a tetra-n-butylphosphonium cation and a laurate anion. This compound is known for its unique properties, including its ability to dissolve various organic and inorganic substances, making it useful in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetra-n-butylphosphonium laurate can be synthesized through the reaction of tetra-n-butylphosphonium hydroxide with lauric acid. The reaction typically occurs in an aqueous medium at ambient temperature. The process involves the neutralization of the hydroxide ion by the carboxylic acid group of lauric acid, resulting in the formation of the laurate anion and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-n-butylphosphonium laurate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the laurate anion.
Oxidation and Reduction: While the compound itself is relatively stable, it can act as a medium for oxidation and reduction reactions involving other substances.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the laurate anion can be replaced by other anions, resulting in the formation of new ionic liquids .
Applications De Recherche Scientifique
Tetra-n-butylphosphonium laurate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which tetra-n-butylphosphonium laurate exerts its effects is primarily through its ability to act as a solvent and catalyst. The tetra-n-butylphosphonium cation interacts with various molecular targets, facilitating the dissolution and reaction of different substances. The laurate anion can also participate in chemical reactions, further enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra-n-butylphosphonium bromide: Similar in structure but contains a bromide anion instead of a laurate anion.
Tetra-n-butylphosphonium chloride: Contains a chloride anion and is used in similar applications as tetra-n-butylphosphonium laurate.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid anion (laurate) with a tetra-n-butylphosphonium cation. This combination imparts unique solubility and catalytic properties, making it particularly useful in applications requiring the dissolution of both hydrophilic and hydrophobic substances .
Propriétés
Formule moléculaire |
C28H59O2P |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
dodecanoate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C12H24O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-16H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
Clé InChI |
CBLQGONGXCLTDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



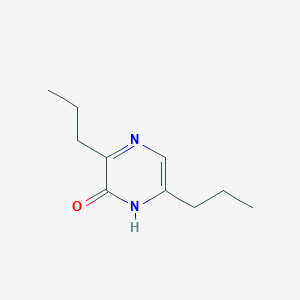
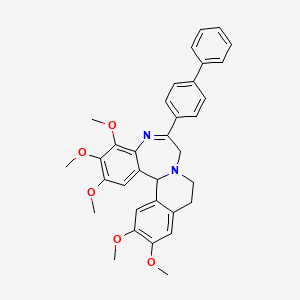

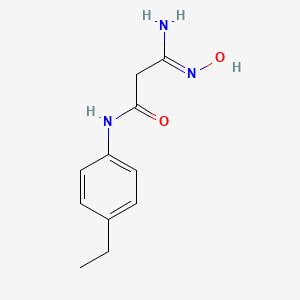
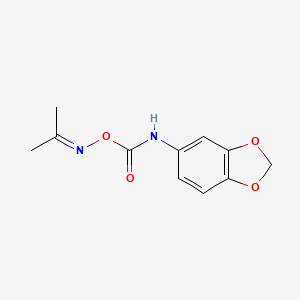

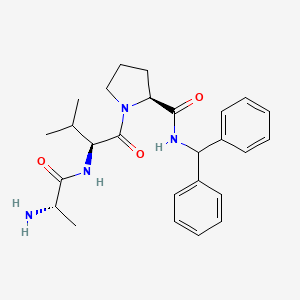
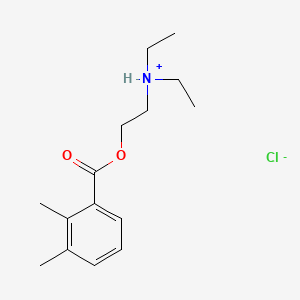
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
